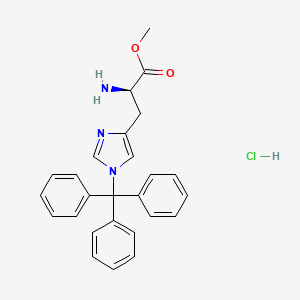

(R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid” is a chemical compound with the molecular formula C25H23N3O2 and a molecular weight of 397.471. It is used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

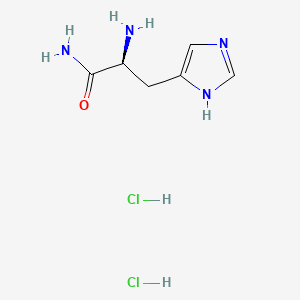

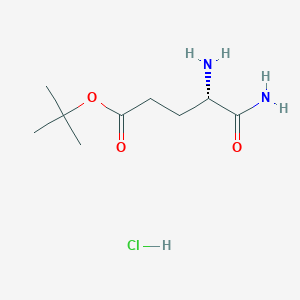

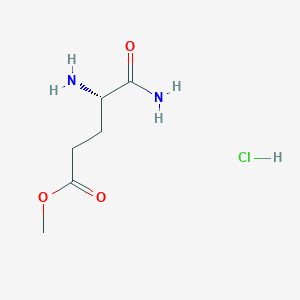

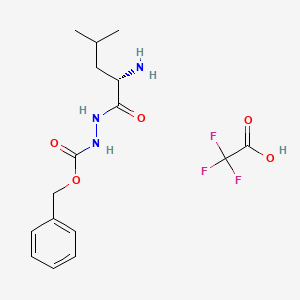

The molecular structure of this compound consists of an amino group (-NH2), a carboxylic acid group (-COOH), and a trityl-imidazole group attached to a 3-carbon backbone1.

Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

This compound is stored in a dark place, under an inert atmosphere, at 2-8°C1. The boiling point is not specified1.Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, have been reviewed for their antitumor activities. Some of these compounds have progressed beyond preclinical testing due to their promising biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009). These findings suggest that the imidazole group, which is present in "(R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride," may contribute to potential antitumor effects, warranting further investigation in this context.

Neuroprotective Applications

Imidazole-containing compounds have been explored for their neuroprotective properties, particularly in the context of cerebrovascular stroke. For instance, compounds targeting glutamate receptors, such as AMPA and NMDA receptors, have been investigated for their roles in neuroprotection and the mitigation of secondary cerebral injury following stroke (Karsy, M., Brock, A., Guan, J., Taussky, P., Kalani, M., & Park, M. S., 2017). Given the structural complexity of "(R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride," it may interact with similar neurological pathways, indicating a potential area for future research.

Immunomodulatory Effects

Imidazole compounds have also been associated with immunomodulatory effects. Imiquimod, an imidazole derivative, is known to activate the immune system through localized induction of cytokines. Its mechanism, while not fully understood, demonstrates the ability of imidazole compounds to modulate immune responses, suggesting potential applications in treating skin disorders and possibly other immune-related conditions (Syed, T., 2001).

Safety And Hazards

The compound is labeled with the signal word “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and it has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1.

Zukünftige Richtungen

The future directions of this compound are not specified in the sources I found.

Please note that this information is based on the compound “®-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid”, not “®-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride”. For more accurate information, please refer to the original sources or consult a chemistry professional.

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2.ClH/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,18-19,24H,17,27H2,1H3;1H/t24-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWDQDVADNDKT-GJFSDDNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718546 |

Source

|

| Record name | Methyl 1-(triphenylmethyl)-D-histidinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride | |

CAS RN |

200927-02-2 |

Source

|

| Record name | Methyl 1-(triphenylmethyl)-D-histidinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.